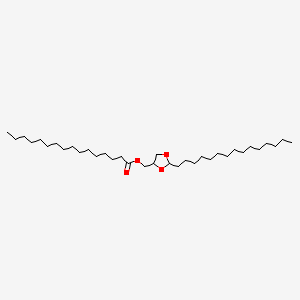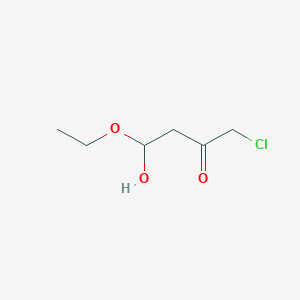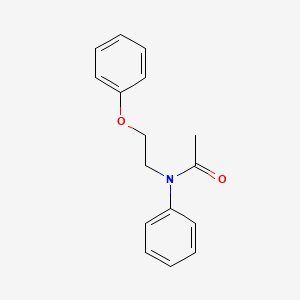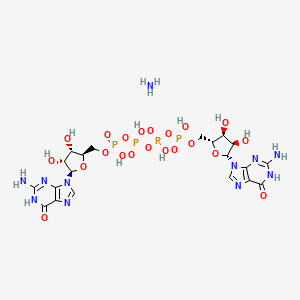
p1,p4-Di(guanosine-5')tetraphosphate ammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p1,p4-Di(guanosine-5’)tetraphosphate ammonium salt is a dinucleoside polyphosphate compound. It is known for its role in various biological processes and is often used in scientific research to study the effects of dinucleoside polyphosphates in vivo . The compound has a molecular weight of 868.39 and a molecular formula of C20H28N10O21P4 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p1,p4-Di(guanosine-5’)tetraphosphate ammonium salt typically involves the reaction of guanosine derivatives with phosphorylating agents. The process requires precise control of reaction conditions, including temperature, pH, and the presence of catalysts .
Industrial Production Methods
Industrial production methods for p1,p4-Di(guanosine-5’)tetraphosphate ammonium salt are not widely documented.
Analyse Des Réactions Chimiques
Types of Reactions
p1,p4-Di(guanosine-5’)tetraphosphate ammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Applications De Recherche Scientifique
p1,p4-Di(guanosine-5’)tetraphosphate ammonium salt has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of dinucleoside polyphosphates.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic applications, including its effects on epithelial cells and hair growth.
Industry: Utilized in the development of various biochemical assays and research tools .
Mécanisme D'action
The mechanism of action of p1,p4-Di(guanosine-5’)tetraphosphate ammonium salt involves its interaction with purinergic receptors and modulation of several biological targets. The compound functions as a regulator of epithelial cells and hair growth by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- p1,p5-Di(guanosine-5’)pentaphosphate ammonium salt
- Diadenosine triphosphate ammonium salt
- p1,p4-Di(adenosine-5’)tetraphosphate ammonium salt
Uniqueness
p1,p4-Di(guanosine-5’)tetraphosphate ammonium salt is unique due to its specific structure and biological activity. It is distinct from other similar compounds in its ability to regulate epithelial cells and hair growth, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C20H31N11O21P4 |
|---|---|
Poids moléculaire |
885.4 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate;azane |
InChI |
InChI=1S/C20H28N10O21P4.H3N/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-11(33)9(31)5(47-17)1-45-52(37,38)49-54(41,42)51-55(43,44)50-53(39,40)46-2-6-10(32)12(34)18(48-6)30-4-24-8-14(30)26-20(22)28-16(8)36;/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H3,21,25,27,35)(H3,22,26,28,36);1H3/t5-,6-,9-,10-,11-,12-,17-,18-;/m1./s1 |
Clé InChI |
WDOHMQPAFMGSPZ-AORRWANRSA-N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N.N |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


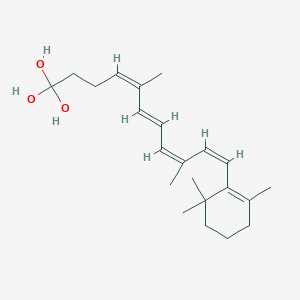
![(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B13829432.png)
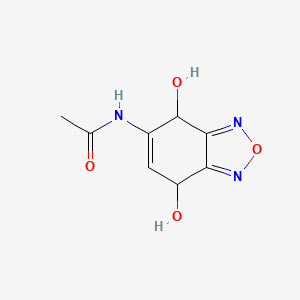
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine](/img/structure/B13829443.png)
![(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one](/img/structure/B13829451.png)
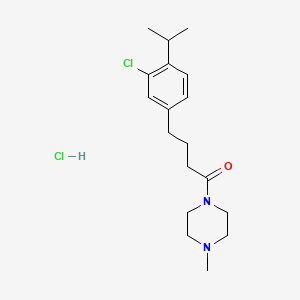
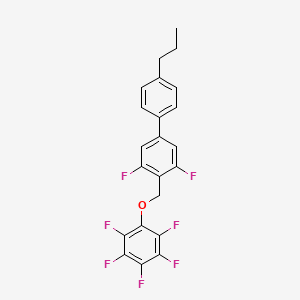
![[3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (9Z,12Z)-icosa-9,12-dienoate](/img/structure/B13829470.png)
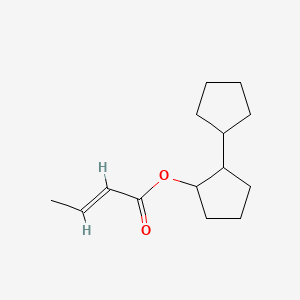
![6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol](/img/structure/B13829483.png)
